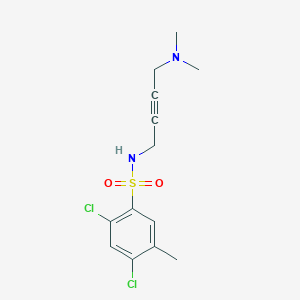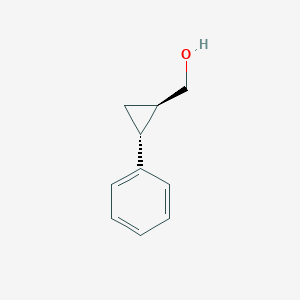
((1R,2R)-2-phenylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of((1R,2R)-2-phenylcyclopropyl)methanol would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the stereochemistry of the compound. Chemical Reactions Analysis
Cyclopropyl compounds are known to undergo a variety of chemical reactions, including ring-opening reactions . The presence of the phenyl and methanol groups could also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like((1R,2R)-2-phenylcyclopropyl)methanol would be determined by factors such as its molecular structure, polarity, and functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
(1R,3S,4S)-2-Azanorbornyl-3-methanol, a related compound, has been synthesized from (R)-1-phenylethylamine and used as a catalyst for the enantioselective epoxidation of α,β-enones. This process demonstrates high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008). Similarly, (2S,3S)‐(+)‐(3‐Phenylcyclopropyl)Methanol is utilized in stereoselective reactions, indicating its potential in organic synthesis (Charette & Lebel, 2003).
Methanol's Influence in Biological Systems
Research on methanol demonstrates its significant impact on lipid dynamics in biological systems, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles, indicating methanol's role in influencing bilayer composition and structure-function relationships in membranes (Nguyen et al., 2019).
Methanol Utilization in Microorganisms
The potential of methanol as a carbon source in microorganisms is explored in various studies. For instance, Escherichia coli has been engineered to depend on methanol for growth in combination with five-carbon sugars, demonstrating methanol's role in microbial metabolism and bioproduction (Chen et al., 2018). Similarly, Corynebacterium glutamicum has been modified to utilize methanol, showcasing its potential in producing chemicals like glutamate (Tuyishime et al., 2018).
Methanol in Chemical Synthesis
Methanol's role as a chemical feedstock is highlighted in studies such as the iridium-catalyzed C–C coupling of methanol and allenes, providing a novel method for synthesizing higher alcohols and demonstrating the versatility of methanol in organic synthesis (Moran et al., 2011). Additionally, the Ni-catalyzed coupling of alkynes and methanol offers an efficient approach to produce allylic alcohols, emphasizing methanol's utility in generating valuable chemical products (Chen, Zhou, & Kong, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like ((1R,2R)-2-phenylcyclopropyl)methanol could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . This would likely involve further studies on its synthesis, properties, and reactivity.
Propiedades
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOORGGKZLLAO-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2R)-2-phenylcyclopropyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


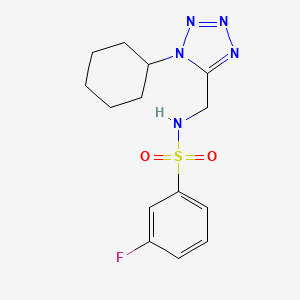
![6-(2,4-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446260.png)
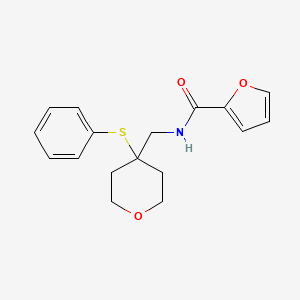


![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)
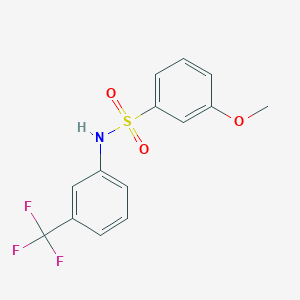
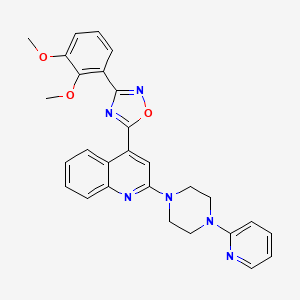
![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)
![2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide](/img/structure/B2446276.png)
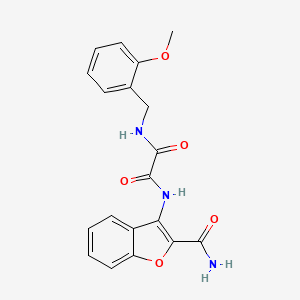
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)
